Spiro[3.5]nonan-1-one
Overview
Description
Spiro[3.5]nonan-1-one is a chemical compound with the molecular formula C9H14O . It has an average mass of 138.207 Da and a monoisotopic mass of 138.104462 Da . It contains a total of 24 atoms; 14 Hydrogen atoms, 9 Carbon atoms, and 1 Oxygen atom .
Molecular Structure Analysis
Spiro[3.5]nonan-1-one contains a total of 25 bonds; 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
Spiro[3.5]nonan-1-one has a molecular weight of 138.21 g/mol . Other physical and chemical properties such as density, melting point, boiling point, and refractive index are not provided in the search results.Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Nazarov Cyclization : Spiro[4.5]decane and spiro[4.4]nonane ring systems have been synthesized using FeCl3-induced Nazarov cyclization, demonstrating the controlled double bond position influenced by α′-substituent presence and the necessity of the trimethylsilyl group for high yields (Kuroda et al., 2000).
- Process Development for Large-Scale Synthesis : A two-step synthesis process for spiro[3.5]nonane-6,8-dione suitable for pilot plant scale has been developed, highlighting safer protocols using sodium perborate for epoxidation (Lehmann, Kuhn, & Krüger, 2003).
- Hydrogenation of Spiro Compounds : Studies on the catalytic and stoichiometric hydrogenation of spiro[4.4]nonane-1,6-dione reveal significant effects of catalysts, reagents, and solvents on stereoselectivity and product selectivity (Chan et al., 1995).
Catalysis and Chemical Transformations
- Conversion on Platinum-Alumina and Palladium-Alumina Catalysts : Spiro[4,4]nonane's conversion in the presence of platinum-alumina and palladium-alumina catalysts under specific conditions has been investigated, revealing differences in main conversion products (Shuikin & Voznesenskaya, 1966).
- Rhodium(II)-Carbenoid C-H Insertion Reactions : Spiro[4.4]nonane derivatives have been prepared using Rh2(OAc)4- and Rh2(TPA)4-catalyzed C-H insertions, demonstrating a competitive process giving trans-bicyclic derivatives (Aburel, Romming, & Undheim, 2000).
properties
IUPAC Name |
spiro[3.5]nonan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-4-7-9(8)5-2-1-3-6-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWEBBNJPKUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339574 | |
Record name | Spiro[3.5]nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.5]nonan-1-one | |
CAS RN |
29800-45-1 | |
Record name | Spiro[3.5]nonan-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29800-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3.5]nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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